molecular formula C12H10BrN3O B8454511 2-amino-3-bromo-N-(pyridin-3-yl)benzamide

2-amino-3-bromo-N-(pyridin-3-yl)benzamide

Cat. No.: B8454511
M. Wt: 292.13 g/mol
InChI Key: XWCUQWCKQLOXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-bromo-N-(pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H10BrN3O and its molecular weight is 292.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

2-amino-3-bromo-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H10BrN3O/c13-10-5-1-4-9(11(10)14)12(17)16-8-3-2-6-15-7-8/h1-7H,14H2,(H,16,17)

InChI Key

XWCUQWCKQLOXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-bromobenzoic acid (Aldrich; 2.00 g, 9.26 mmol) and 3-aminopyridine (Aldrich; 0.871 g, 9.26 mmol) in 10 mL EtOAc was added DIPEA (1.93 mL, 11.11 mmol) followed by 1-propanephosphonic acid cyclic anhydride (T3P) (50 wt. % solution in EtOAc; Matrix Scientific; 6.00 mL, 10.18 mmol). The reaction became warm and after 5 min a thick precipitate formed. The reaction was stirred overnight. The reaction was treated with sat'd aq. NaHCO3 and EtOAc. The organic layer was washed 1× sat'd aq. NaHCO3, 1× brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 2-amino-3-bromo-N-(pyridin-3-yl)benzamide (2.13, 7.29 mmol, 79% yield) as a yellow solid used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.37 (1H, s), 8.87 (1H, d, J=2.2 Hz), 8.31 (1H, dd, J=4.6, 1.5 Hz), 8.08-8.14 (1H, m), 7.71 (1H, dd, J=7.8, 1.4 Hz), 7.62 (1H, dd, J=7.8, 1.4 Hz), 7.39 (1H, dd, J=8.2, 4.7 Hz), 6.57-6.71 (1H, m), 6.36 (2H, s). m/z (ESI, +ve) 291.9/293.9 (M+H)+.
Quantity
2 g
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reactant
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0.871 g
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reactant
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1.93 mL
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reactant
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10 mL
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6 mL
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reactant
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0 (± 1) mol
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